2-Ethylmorpholine hydrochloride

Description

Historical Context of Morpholine (B109124) Chemistry in Research

Morpholine, an organic heterocyclic compound featuring both amine and ether functional groups, has a rich history in chemical research. researchgate.net Its unique structural and physicochemical properties have made it a versatile building block in organic synthesis and a subject of extensive study. e3s-conferences.org The morpholine ring is a key structural motif in a wide array of biologically active molecules and approved pharmaceutical agents. researchgate.net

Historically, research into morpholine and its derivatives has been driven by their utility in several key areas:

Medicinal Chemistry: The morpholine moiety is a privileged scaffold in drug discovery, known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. e3s-conferences.org Its presence in compounds can improve solubility and permeability, which is crucial for developing drugs targeting the central nervous system. ru.nl A number of morpholine-containing drugs have been developed for various therapeutic applications, including as antidepressants, appetite suppressants, and antitumor agents. researchgate.net

Agrochemicals: Morpholine derivatives have found applications in the agrochemical industry as fungicides and herbicides, contributing to the development of products for sustainable agriculture. e3s-conferences.org

Industrial Applications: In industrial settings, morpholine is utilized as a corrosion inhibitor in water treatment processes and as a solvent in chemical reactions due to its polarity and low cost. e3s-conferences.org

The synthesis of morpholine derivatives has been a continuous area of research, with numerous methods developed to create functionalized morpholine rings for various applications. ru.nlresearchgate.net

Academic Relevance of Hydrochloride Salts in Chemical Synthesis and Biological Systems

The conversion of a basic organic compound into its hydrochloride salt is a common and academically significant strategy in both chemical synthesis and pharmacology. This is primarily due to the advantageous physicochemical properties that the salt form imparts.

In chemical synthesis , hydrochloride salts are often preferred because they can:

Improve Stability: The salt form of a compound is generally more stable and less prone to degradation than the free base.

Facilitate Handling: Hydrochloride salts are typically crystalline solids, which are easier to handle, purify, and store compared to their often-oily or liquid free base counterparts.

Enable Specific Reactions: The formation of a hydrochloride salt can be a key step in multi-step synthetic pathways, sometimes used to protect a basic nitrogen atom during subsequent reaction steps.

In biological systems and drug development, the use of hydrochloride salts is particularly relevant for:

Enhanced Solubility: A primary reason for creating hydrochloride salts is to significantly increase the aqueous solubility of a compound. uni.lu This is a critical factor for the formulation of therapeutic agents.

Improved Bioavailability: Increased solubility often leads to better absorption of a drug in the body, thereby enhancing its bioavailability.

Consistent Formulation: The crystalline nature of hydrochloride salts allows for more consistent and reproducible formulations of active pharmaceutical ingredients.

The academic interest in hydrochloride salts is underscored by ongoing research into salt selection strategies to optimize the properties of new chemical entities for both laboratory use and potential therapeutic applications.

Scope of Current Academic Research on 2-Ethylmorpholine (B1591529) Hydrochloride

Direct academic research focused exclusively on 2-Ethylmorpholine hydrochloride is limited in currently available literature. However, the academic interest in this compound can be inferred from the broader research context of its parent molecule, 2-ethylmorpholine, and other closely related morpholine derivatives.

The available data for 2-ethylmorpholine provides a baseline for its physicochemical properties.

Physicochemical Properties of 2-Ethylmorpholine

Research into derivatives of ethylmorpholine highlights potential areas of academic inquiry for this compound. For instance, studies on indole (B1671886) compounds with N-ethyl morpholine moieties have identified potent and selective agonists for the CB2 receptor, which are being investigated for their anti-inflammatory and pain management properties. nih.gov One such derivative demonstrated a significant anti-inflammatory pain effect in animal models. nih.gov

Furthermore, broader research into morpholine derivatives continues to reveal novel compounds with potential biological activities, including anticancer properties. e3s-conferences.orgnih.gov The synthesis of new morpholine derivatives is an active field of study, with researchers exploring new ways to create these valuable chemical scaffolds. researchgate.netijprs.com

Given the established benefits of hydrochloride salts, it is reasonable to extrapolate that academic research on this compound would likely focus on:

Synthetic Utility: Its use as a stable, easy-to-handle intermediate for the synthesis of more complex molecules.

Biological Screening: Investigation of its potential biological activities, possibly as an anti-inflammatory, analgesic, or anticancer agent, where the hydrochloride form would facilitate formulation and in vitro/in vivo testing.

Physicochemical Studies: Detailed characterization of its solid-state properties, solubility, and stability, which are fundamental for any potential application.

While direct studies are not abundant, the academic foundation of morpholine chemistry and the practical advantages of hydrochloride salts suggest that this compound remains a compound of interest for future research endeavors.

Mentioned Compounds

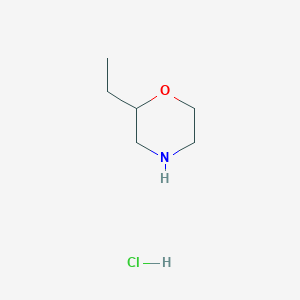

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-ethylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQXIJLYGHPCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCO1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Ethylmorpholine Hydrochloride

Strategies for the Synthesis of 2-Ethylmorpholine (B1591529) Hydrochloride

The synthesis of 2-Ethylmorpholine hydrochloride involves the initial formation of the 2-ethylmorpholine free base followed by its conversion to the hydrochloride salt. Various strategies can be employed to achieve this, with a growing emphasis on high purity, environmental sustainability, and process efficiency.

Optimization of Synthetic Protocols for High Purity (e.g., Acid-Base Reactions)

The final step in the preparation of this compound is a classic acid-base reaction. quora.comyoutube.comwikipedia.org The 2-ethylmorpholine, a secondary amine, acts as a base and reacts with hydrochloric acid to form the corresponding ammonium salt, this compound. lardbucket.org

Reaction: 2-Ethylmorpholine + HCl → this compound

To achieve high purity, this reaction is typically carried out by treating a solution of the 2-ethylmorpholine free base in an appropriate organic solvent (such as diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. blogspot.com The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents and will precipitate out of the solution. quora.com The precipitate can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials or impurities, and dried to yield the pure hydrochloride salt.

Optimization of this process for maximum purity involves careful control of several factors:

Stoichiometry: Precise control of the molar equivalents of the amine and hydrochloric acid is crucial to avoid an excess of either reagent in the final product.

Solvent Choice: The solvent system should be selected to maximize the solubility of the free base and minimize the solubility of the hydrochloride salt, thus promoting efficient precipitation and high recovery.

Temperature: Cooling the reaction mixture can further decrease the solubility of the product and enhance the yield of the crystalline salt.

Purification of the Free Base: The purity of the final hydrochloride salt is directly dependent on the purity of the starting 2-ethylmorpholine. Therefore, purification of the free base, for instance, by distillation, prior to salt formation is a critical step.

A patent for the preparation of morpholine (B109124) hydrochloride from morpholine and ammonium chloride in xylene at elevated temperatures suggests an alternative route that could potentially be adapted for 2-ethylmorpholine. google.comgoogle.com

Table 1: Factors Influencing the Purity of this compound in Acid-Base Salt Formation

| Parameter | Objective | Rationale |

| Purity of 2-Ethylmorpholine | High | Impurities in the starting material will be carried over to the final product. |

| Solvent System | Low solubility of the hydrochloride salt | Promotes precipitation and high yield of the pure product. |

| Reaction Temperature | Low | Decreases the solubility of the product, leading to better crystallization and higher recovery. |

| Stoichiometry | Equimolar | Avoids contamination of the product with excess acid or unreacted amine. |

Development of Environmentally Conscious Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like morpholines. taylorfrancis.comnih.gov For the synthesis of the 2-ethylmorpholine precursor, several environmentally benign strategies can be considered.

One approach involves the use of greener solvents and reagents. For example, a recently developed method for the synthesis of morpholines utilizes the reaction of 1,2-amino alcohols with ethylene sulfate in the presence of a base like potassium tert-butoxide. organic-chemistry.org This method is described as a high-yielding, one or two-step, redox-neutral protocol that uses inexpensive reagents and avoids toxic substances like chloroacetyl chloride. organic-chemistry.org Adapting this for 2-ethylmorpholine would likely start from a suitable 1,2-amino alcohol precursor.

Another green approach is the metal-free, one-pot synthesis of 2-substituted morpholines from aziridines and halogenated alcohols, using an inexpensive ammonium persulfate salt as an oxidant. beilstein-journals.org This method operates at room temperature and is considered an eco-friendly alternative to transition metal-catalyzed reactions. beilstein-journals.org

Table 2: Comparison of Synthetic Routes for 2-Substituted Morpholines based on Green Chemistry Principles

| Synthetic Route | Key Reagents | Environmental Advantages | Potential for 2-Ethylmorpholine |

| From 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | Redox-neutral, avoids toxic reagents, scalable. organic-chemistry.org | High, requires synthesis of the corresponding 1,2-amino alcohol. |

| From Aziridines | Halogenated alcohols, (NH₄)₂S₂O₈ | Metal-free, room temperature, operationally simple. beilstein-journals.org | Feasible, dependent on the availability of the appropriate aziridine precursor. |

| Asymmetric Hydrogenation | Dehydromorpholines, Rh-catalyst | Atom-economical, high enantioselectivity. nih.gov | Applicable if an unsaturated precursor to 2-ethylmorpholine is accessible. |

Continuous Flow Synthesis Techniques for Morpholine Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as enhanced safety, better heat and mass transfer, and the potential for automation and scalability. mtak.hubohrium.comnih.govacs.org The synthesis of morpholine derivatives has been successfully demonstrated using flow chemistry. thieme-connect.com

A continuous flow process for synthesizing 2-ethylmorpholine would likely involve pumping the starting materials through a heated and pressurized reactor coil. The short reaction times and precise control over reaction parameters can lead to higher yields and purity. nih.gov For the final hydrochloride salt formation, a stream of the purified 2-ethylmorpholine free base could be mixed with a stream of hydrochloric acid in a continuous crystallizer, allowing for the continuous production and isolation of the final product.

This technology is particularly advantageous for handling hazardous reagents and for optimizing reaction conditions rapidly. mtak.hu The miniaturized nature of microreactors enhances safety and allows for the exploration of a wider range of reaction conditions. nih.gov

Catalytic Applications of this compound in Organic Reactions

While specific catalytic applications of this compound are not extensively documented, its structure as an amine hydrochloride suggests potential roles as an acid catalyst in various organic transformations. rsc.org Morpholinium salts, in general, have been investigated for their catalytic activities, particularly in the form of ionic liquids. nih.govalfa-chemistry.comresearchgate.netalfa-chemistry.comresearchgate.net

Role as an Acid Catalyst in Nucleophilic Substitutions

Amine hydrochlorides can function as proton sources and thus as Brønsted acid catalysts. In nucleophilic substitution reactions, this compound could protonate a leaving group, making it a better leaving group and facilitating the substitution process. For instance, in the reaction of an alcohol with a nucleophile, the proton from the morpholinium ion could protonate the hydroxyl group, which can then leave as a water molecule.

However, the catalytic activity of amine salts in aromatic nucleophilic substitution reactions has been shown to be dependent on the nature of the nucleophile and the anion of the salt. rsc.org For example, the reaction of 1-fluoro-2,4-dinitrobenzene with aniline is catalyzed by trimethylamine hydrochloride, but the reaction with morpholine is not. rsc.org This suggests that the catalytic role of this compound would need to be empirically determined for specific nucleophilic substitution reactions.

Participation in Condensation Reactions (e.g., Mannich Reactions)

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.com The amine is a crucial component for the formation of the initial iminium ion, which then reacts with the enolizable compound.

Morpholine itself is frequently used as the amine component in Mannich reactions to synthesize a variety of Mannich bases. mdpi.comijpsr.comnih.govresearchgate.netjapsonline.com The resulting morpholinomethyl group can be a valuable functional handle in medicinal chemistry. nih.gov

While this compound itself would not be the direct amine source in a Mannich reaction (as the nitrogen is protonated), the free base, 2-ethylmorpholine, would be expected to participate readily. The hydrochloride salt could be used as a precursor to the free base, which can be generated in situ by the addition of a stronger base. Alternatively, the acidic nature of the hydrochloride salt could potentially influence the reaction rate or pathway if used in conjunction with the free amine.

Table 3: Potential Catalytic Roles of this compound

| Reaction Type | Plausible Role of this compound | Mechanism |

| Nucleophilic Substitution | Brønsted acid catalyst | Protonation of the leaving group to enhance its leaving ability. |

| Condensation Reactions (e.g., Mannich) | Precursor to the active amine catalyst (2-ethylmorpholine) | The free base is required to form the initial iminium ion. The hydrochloride could act as a proton source to catalyze other steps. |

Exploration of Novel Catalytic Roles in Heterocyclic Compound Synthesis

While the direct catalytic application of this compound in the synthesis of heterocyclic compounds is not extensively documented in dedicated studies, the catalytic activity of the parent compound, N-ethylmorpholine, as a tertiary amine base, is well-established in various organic transformations that lead to the formation of heterocyclic rings. Tertiary amines like N-ethylmorpholine are frequently employed as catalysts or reagents in reactions such as the Biginelli and Hantzsch reactions, which are multicomponent reactions used to synthesize dihydropyrimidines and dihydropyridines, respectively. These reactions are foundational in the synthesis of a wide array of biologically active heterocyclic compounds wikipedia.orgnih.govtaylorandfrancis.comwikipedia.org.

In the context of the Biginelli reaction , which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, a Brønsted or Lewis acid is typically used as a catalyst wikipedia.orgtaylorandfrancis.comorganic-chemistry.org. However, the reaction mechanism involves intermediates that can be influenced by the basicity of the reaction medium. While not a primary catalyst, a base like N-ethylmorpholine can play a role in facilitating proton transfer steps or neutralizing acidic byproducts, thereby influencing the reaction rate and yield.

Similarly, the Hantzsch pyridine synthesis , a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, is a classic method for preparing dihydropyridines nih.govwikipedia.orgnih.govthieme.de. The reaction is often carried out under reflux conditions, and while not always explicitly stated as a catalyst, a tertiary amine can influence the initial condensation steps.

Furthermore, N-ethylmorpholine and related morpholine derivatives have been utilized as bases in the synthesis of more complex heterocyclic systems. For instance, in the synthesis of quinolines and pyrimidines, various catalytic methods are employed, some of which involve the use of a base to facilitate condensation or cyclization steps mdpi.comorganic-chemistry.orgnih.govnih.govorganic-chemistry.orgijpsonline.comnih.govtaylorfrancis.commdpi.comresearchgate.net. The role of N-ethylmorpholine in these syntheses is typically to act as a proton scavenger, enabling the reaction to proceed efficiently.

While direct catalytic cycles involving this compound have yet to be fully elucidated for a broad range of heterocyclic syntheses, its basic character, embodied by the N-ethylmorpholine free base, suggests its utility as a co-catalyst or basic promoter in numerous established methodologies for constructing important heterocyclic scaffolds. Future research may focus on designing specific catalytic systems where the unique steric and electronic properties of the 2-ethylmorpholine cation or its corresponding free base can be harnessed for novel and more efficient syntheses of heterocyclic compounds.

Derivatization and Structural Modification Strategies for the Morpholine Core

The morpholine core of 2-ethylmorpholine serves as a versatile scaffold for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with tailored properties. These modifications primarily target the nitrogen atom and the carbon atoms of the morpholine ring.

N-Substitution Reactions and Their Synthetic Utility

The secondary amine functionality within the morpholine ring of a precursor to 2-ethylmorpholine, or the tertiary amine in N-ethylmorpholine itself, is a prime site for substitution reactions, leading to the formation of a wide array of N-substituted derivatives. These reactions are fundamental in synthetic organic chemistry and are broadly categorized into N-alkylation and N-acylation.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the morpholine derivative with an alkyl halide (e.g., alkyl bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid masterorganicchemistry.commdpi.comrjpbcs.comnih.gov. The choice of solvent and base is crucial for the reaction's efficiency. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, while bases can range from inorganic carbonates (e.g., K₂CO₃) to organic tertiary amines. For instance, the N-alkylation of a morpholine precursor with an appropriate ethylating agent would be a key step in the synthesis of 2-ethylmorpholine itself. Further alkylation of N-ethylmorpholine with another alkyl halide leads to the formation of quaternary ammonium salts, which are precursors to ionic liquids.

A representative N-alkylation reaction is the synthesis of 1-[2-(4-morpholino)ethyl)-2-methyl-7-methoxyindole, where N-(2-chloroethyl)morpholine hydrochloride is reacted with 2-methyl-7-methoxyindole in the presence of powdered potassium hydroxide in dimethyl sulfoxide (DMSO) semanticscholar.org.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly carried out by reacting the morpholine derivative with an acylating agent such as an acid chloride or an acid anhydride google.comumich.edureddit.com. The reaction is often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the acid byproduct . N-acylation is a valuable tool for introducing a variety of functional groups and for the synthesis of compounds with potential biological activity. For example, N-acetylmorpholine can be prepared by reacting morpholine with ethyl acetate in the presence of an ionic liquid catalyst google.com.

The synthetic utility of these N-substitution reactions is vast, enabling the creation of libraries of morpholine derivatives for applications in medicinal chemistry, materials science, and catalysis.

Functionalization of the Morpholine Ring System

Beyond substitution at the nitrogen atom, the carbon framework of the morpholine ring can also be functionalized, although this often requires more complex synthetic strategies. The introduction of substituents at the C-2 and C-3 positions of the morpholine ring can significantly impact the molecule's conformation and biological activity.

Recent synthetic methodologies have focused on the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners acs.org. One approach involves the base-catalyzed reaction of a tosyl-oxazetidine with α-formyl carboxylates to yield morpholine hemiaminals, which can then be further elaborated acs.org. Another strategy for functionalization at the 2-position involves a visible light-promoted direct decarboxylative Giese-type reaction from a carboxylic acid derivative of the morpholine acs.org.

The functionalization of the morpholine ring allows for the introduction of a wide range of chemical moieties, leading to the development of novel compounds with specific steric and electronic properties. These functionalized morpholines are valuable building blocks in drug discovery and development.

Synthesis and Characterization of Morpholine Quaternary Ammonium Salt Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as green solvents and catalysts due to their unique properties, including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. Morpholine derivatives, including 2-ethylmorpholine, are valuable precursors for the synthesis of a class of ionic liquids known as morpholinium-based ionic liquids.

The synthesis of these ionic liquids typically involves a two-step process. The first step is the quaternization of the tertiary nitrogen of N-ethylmorpholine with an alkyl halide to form a quaternary ammonium halide salt. The second step involves an anion exchange reaction, where the halide anion is replaced with a different anion, such as formate, tetrafluoroborate, or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) acs.org.

For example, new protic ionic liquids (PILs) have been synthesized through a simple neutralization reaction between N-ethylmorpholine and formic acid acs.org. These N-ethylmorpholinium formate ionic liquids exhibit large electrochemical windows and relatively high ionic conductivities acs.org.

Theoretical studies using density functional theory (DFT) have been employed to investigate the structure and properties of N-ethylmorpholinium-based ionic liquids with different alkyl chain lengths researchgate.net. These studies provide insights into the interactions between the cation and anion, which are crucial for understanding and predicting the physicochemical properties of the ionic liquids.

The characterization of these ionic liquids involves a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the cation. Thermal properties, such as melting point and thermal stability, are determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Physicochemical properties, including density, viscosity, and ionic conductivity, are also measured to evaluate their potential applications acs.orgnih.gov.

The data presented in the table below summarizes the synthesis and key properties of some N-ethylmorpholinium-based ionic liquids.

| Cation | Anion | Synthetic Method | Melting Point (°C) | Ionic Conductivity (mS·cm⁻¹ at 25°C) | Ref. |

| N-Ethylmorpholinium | Formate | Neutralization of N-ethylmorpholine with formic acid | - | 10-16.8 | acs.org |

This table is intended to be illustrative and can be expanded as more data becomes available.

The tunability of the properties of morpholinium-based ionic liquids through the variation of the N-alkyl substituent and the anion makes them promising candidates for a wide range of applications, including as electrolytes in electrochemical devices, solvents for organic reactions, and catalysts.

Mechanistic Investigations of Reactions Involving 2 Ethylmorpholine Hydrochloride

Elucidation of Reaction Pathways and Identification of Intermediates

While direct evidence for reaction pathways involving 2-Ethylmorpholine (B1591529) hydrochloride is limited, its structural features suggest several potential roles in reaction mechanisms. As a secondary amine hydrochloride salt, it can function as a Brønsted acid catalyst, a nucleophile (in its deprotonated form, 2-ethylmorpholine), or a component of a buffer system to control reaction pH.

In acid-catalyzed reactions, the protonated morpholinium ion can activate electrophiles, such as carbonyl compounds, by protonating the oxygen atom, thereby increasing their reactivity towards nucleophiles. The general mechanism can be depicted as follows:

Scheme 1: Plausible Acid Catalysis by 2-Ethylmorpholine Hydrochloride

In its deprotonated form, 2-ethylmorpholine can act as a nucleophilic catalyst, particularly in reactions such as the Michael addition or aldol (B89426) condensations. The formation of an enamine intermediate is a common pathway in morpholine-catalyzed reactions.

Scheme 2: Plausible Enamine Intermediate Formation with 2-Ethylmorpholine

The identification of such intermediates would typically require spectroscopic techniques like NMR and IR spectroscopy, as well as mass spectrometry, performed on the reaction mixture at various stages.

Kinetic Studies of Reactions Mediated by this compound

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For reactions catalyzed by this compound, the rate law would depend on its specific role.

If this compound acts as a Brønsted acid catalyst, the reaction rate would likely be proportional to the concentration of the protonated species, [2-Et-Morph-H]⁺. A simplified rate equation might be:

Rate = k[Substrate][2-Et-Morph-H]⁺

The reaction kinetics could be studied by monitoring the disappearance of a reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, HPLC, or GC. By varying the concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined, providing valuable information about the rate-determining step of the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction Catalyzed by this compound

| Experiment | [Substrate] (M) | [2-Ethylmorpholine HCl] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 2.0 x 10⁻⁵ |

This table presents hypothetical data to illustrate how kinetic studies might be designed. The linear dependence of the rate on both substrate and catalyst concentration would suggest a second-order reaction, first order in each.

Stereochemical Aspects and Chiral Synthesis with Morpholine (B109124) Derivatives

The morpholine scaffold is a common feature in chiral auxiliaries and catalysts for asymmetric synthesis. While 2-Ethylmorpholine itself is achiral, its derivatives can be made chiral by introducing substituents at the 2, 3, 5, or 6 positions. The stereochemical outcome of reactions involving such chiral morpholine derivatives is often dictated by the steric and electronic properties of the morpholine ring and its substituents.

For instance, in the context of chiral synthesis, a chiral derivative of 2-ethylmorpholine could be used to direct the stereoselective addition of a nucleophile to a prochiral substrate. The morpholine ring can adopt a chair conformation, and the substituents can create a chiral pocket that favors the approach of the nucleophile from a specific face of the substrate.

Table 2: Examples of Chiral Morpholine Derivatives in Asymmetric Synthesis

| Chiral Morpholine Derivative | Reaction Type | Role of Morpholine Derivative |

| (2R,6S)-2,6-Dimethylmorpholine | Aldol Reaction | Chiral Auxiliary |

| (S)-2-(Trifluoromethyl)morpholine | Asymmetric Hydrogenation | Chiral Ligand |

| (R)-4-Benzyl-2-phenylmorpholine | Michael Addition | Chiral Catalyst |

This table provides examples of how chiral morpholine derivatives are employed in stereoselective synthesis. A hypothetical chiral version of 2-ethylmorpholine could similarly be explored for its potential in inducing stereoselectivity.

Computational Chemistry and Cheminformatics Studies of 2 Ethylmorpholine Hydrochloride

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For morpholine (B109124) derivatives, these calculations provide insights into their conformational preferences and the distribution of electron density.

Theoretical studies on molecules like 4-morpholinecarboxaldehyde (B48038) (4MC) have utilized methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-31G(d,p) and 6-311G++(d,p)) to determine energies, structural parameters, and vibrational frequencies. nih.gov For instance, the energy difference between the chair equatorial and chair axial conformers of 4MC has been calculated, providing crucial information about its most stable three-dimensional structure. nih.gov Such analyses are critical for understanding how a substituent, like the ethyl group in 2-ethylmorpholine (B1591529), might influence the conformational equilibrium of the morpholine ring.

Furthermore, quantum chemical calculations on morphine-like analgesics with varying N-substituents have shown that while electronic properties of the core structure remain relatively stable, the conformational behavior is significantly affected by the substituent. nih.gov This suggests that the ethyl group in 2-ethylmorpholine hydrochloride likely plays a key role in defining its interaction with biological targets. These computational approaches can also be used to generate 3D molecular structures from SMILES representations, which are essential inputs for more complex calculations like DFT. youtube.com

Molecular Docking and Receptor Interaction Analyses with Morpholine Analogues

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied in drug discovery to understand how a ligand, such as a morpholine derivative, might interact with a protein receptor.

Numerous studies have employed molecular docking to investigate the potential of morpholine analogs as therapeutic agents. For example, novel morpholine derivatives have been docked against the main protease of SARS-CoV-2, with binding energies indicating their potential as inhibitors. gyanvihar.org In these studies, the morpholine ring often plays a significant role in establishing key interactions within the active site of the enzyme. gyanvihar.orgnih.gov

Similarly, morpholine-substituted tetrahydroquinoline derivatives have been evaluated as potential mTOR inhibitors for cancer therapy through molecular docking. mdpi.comresearchgate.net These studies have highlighted the importance of the morpholine moiety in achieving strong binding interactions and stability within the mTOR active site. mdpi.comresearchgate.net The insights gained from these docking studies, such as the identification of key hydrogen bonds and hydrophobic interactions, are invaluable for the rational design of new and more potent inhibitors. scispace.com

| Compound Class | Target Protein | Key Findings from Docking Studies |

| Morpholine derivatives | SARS-CoV-2 main protease | Binding energies ranged from -20.55 to -74.55 kcal/mol, suggesting inhibitory potential. gyanvihar.org |

| Morpholine-substituted tetrahydroquinolines | mTOR | Strong binding interaction and stability within the mTOR active site. mdpi.comresearchgate.net |

| Morpholine-benzimidazole-oxadiazole derivatives | VEGFR-2 | Effective interaction with the VEGFR-2 active site. acs.orgacs.org |

| Morpholine linked thiazolidinone hybrids | Bacterial Enoyl-ACP reductase | Strong binding affinity, with van der Waals forces, hydrogen bonding, and hydrophobic interactions being key. scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological effects.

QSAR studies have been successfully applied to various classes of morpholine derivatives. For instance, a QSAR analysis was conducted on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives to predict their antioxidant activity. pensoft.net The resulting QSAR models, which are characterized by their predictive ability, can be used for the virtual screening of new potential antioxidants. pensoft.net

The process of QSAR modeling involves generating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. youtube.com These descriptors are then used to build a mathematical model, often using techniques like multiple linear regression (MLR) or artificial neural networks (ANN), that correlates the descriptors with the observed biological activity. nih.gov The validity and predictive power of the QSAR model are then assessed using both internal and external validation techniques. pensoft.netnih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-receptor complexes. This technique complements the static picture provided by molecular docking.

MD simulations have been used to validate the findings of molecular docking studies for morpholine-containing compounds. For example, MD simulations of morpholine-substituted tetrahydroquinoline derivatives bound to the mTOR active site confirmed the stability of the protein-ligand interactions over a 100-ns simulation period. mdpi.comresearchgate.net Similarly, simulations of morpholine-benzimidazole-oxadiazole derivatives in complex with VEGFR-2 demonstrated their stability, reinforcing their potential as sustained inhibitors. acs.orgacs.org

These simulations can reveal important dynamic features, such as the flexibility of certain parts of the ligand or protein, that are not apparent from static docking poses. This information is crucial for a more complete understanding of the binding process and can guide the optimization of lead compounds.

In Silico Prediction of Biological Activity and ADMET Profiles for Morpholine Derivatives

In addition to predicting the interaction with specific targets, computational methods are also used to predict the broader biological and pharmacokinetic properties of compounds. This includes the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is a critical aspect of drug development. youtube.com

For various morpholine derivatives, in silico ADMET prediction has been employed to assess their drug-likeness. researchgate.netnih.gov These predictions can evaluate properties such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, in silico studies on morpholine-derived thiazoles predicted their subcellular location and their potential to be substrates for P-glycoprotein. nih.gov Furthermore, these computational tools can predict potential toxicity, such as carcinogenicity and Ames toxicity. nih.gov

The "BOILED-egg" model is one such in silico tool that visually represents the predicted gastrointestinal absorption and brain penetration of a compound. nih.gov These predictive models are invaluable for identifying potential liabilities early in the drug discovery process, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles. youtube.com

Preclinical and Translational Research of 2 Ethylmorpholine Hydrochloride Analogues

In Vitro Pharmacological Characterization

The in vitro characterization of morpholine (B109124) analogues is crucial for determining their mechanism of action, target engagement, and cellular activity before advancing to in vivo studies.

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental in early drug discovery to confirm that a compound interacts with its intended intracellular target and to understand its effect on cellular pathways. nih.gov For morpholine analogues with potential central nervous system (CNS) activity, these assays are critical for evaluating their interaction with relevant receptors and transporters.

For instance, in the development of antidepressant candidates, cell-based assays are used to measure the inhibition of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake. Analogues of 2-Ethylmorpholine (B1591529) hydrochloride, such as those incorporating the morpholine scaffold into known antidepressant structures, have been evaluated for their ability to block these monoamine transporters. researchgate.net One study on a series of novel 2-(2-arylmorpholino)ethyl esters of ibuprofen (B1674241) hydrochlorides demonstrated a significant 5-HT reuptake inhibitory effect, with one compound showing 49.9% inhibition of the serotonin transporter (SERT) at a concentration of 10 mg/L. researchgate.net

Similarly, for analogues designed as analgesics, cell-based assays can determine their affinity and activity at opioid receptors or other pain-related targets. For example, fentanyl analogues are characterized in Chinese hamster ovary (CHO) cells stably expressing the human mu-opioid receptor (hMOR) to determine their binding affinity (Ki) and functional agonism. umich.eduumich.edunih.gov While not direct analogues of 2-Ethylmorpholine hydrochloride, these studies exemplify the methodologies used.

The table below summarizes representative data from cell-based assays for various morpholine-containing compounds, illustrating their target engagement.

| Compound Class | Assay Type | Target | Key Finding |

| 2-(2-Arylmorpholino)ethyl esters of ibuprofen | Serotonin Reuptake Assay | SERT | 49.9% inhibition at 10 mg/L researchgate.net |

| Morpholine-substituted tetrahydroquinolines | MTT Assay | mTOR | IC50 = 0.033 µM in A549 cells nih.gov |

| Fentanyl Analogues | Radioligand Binding Assay | hMOR | Sub-nanomolar to nanomolar Ki values umich.edunih.gov |

Biochemical Characterization of Compound Activity

Biochemical assays complement cell-based studies by providing a more direct measure of a compound's interaction with its purified target protein, free from the complexities of the cellular environment. These assays are essential for determining parameters like the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

For morpholine derivatives with potential anti-inflammatory and analgesic properties, biochemical assays targeting enzymes like cyclooxygenase (COX) are common. A study on 2-(2-arylmorpholino)ethyl esters of naproxen (B1676952) showed that one analogue exhibited a 96.32% inhibition rate against COX-2 in vitro at a concentration of 10 µmol/L. researchgate.net Another series of ibuprofen esters with a morpholine scaffold also demonstrated potent and selective COX-2 inhibitory activity. researchgate.net

In the context of antidepressant research, the interaction with monoamine oxidases (MAO) can be assessed biochemically. Moclobemide, a morpholine-containing antidepressant, is a reversible inhibitor of MAO-A. wikipedia.org Biochemical assays are used to determine the potency and reversibility of this inhibition.

The following table presents representative biochemical data for morpholine analogues.

| Compound Class | Assay Type | Target Enzyme | Key Finding |

| 2-(2-Arylmorpholino)ethyl esters of naproxen | Cyclooxygenase Inhibition Assay | COX-2 | 96.32% inhibition at 10 µmol/L researchgate.net |

| 2-(2-Arylmorpholino)ethyl esters of ibuprofen | Cyclooxygenase Inhibition Assay | COX-2 | IC50 = 0.78 x 10⁻⁶ M researchgate.net |

| Moclobemide | MAO Inhibition Assay | MAO-A | Reversible inhibition wikipedia.org |

In Vivo Efficacy Studies in Relevant Disease Models

Following in vitro characterization, promising analogues are advanced to in vivo studies to assess their efficacy in animal models that mimic human diseases.

Analgesic Activity in Nociceptive and Neuropathic Pain Models

The analgesic potential of morpholine analogues is evaluated in various rodent models of pain. Nociceptive pain models, such as the tail immersion test and the formalin test, are used to assess the response to acute thermal and chemical pain. nih.govthieme-connect.com

New methoxy (B1213986) and hydroxy-methyl morpholine derivatives of phencyclidine (PCP) have shown significant analgesic effects in rats. researchgate.netnih.gov In the tail immersion test, these compounds demonstrated greater analgesic effects compared to PCP itself. nih.gov In the formalin test, which has an early phase representing acute chemical pain and a late phase representing inflammatory pain, these new analogues were effective in diminishing the chronic pain of the late phase. nih.govthieme-connect.com

Neuropathic pain models, such as those induced by cisplatin, are used to evaluate the efficacy of compounds against pain caused by nerve damage. nih.gov While specific data for this compound analogues in these models is scarce, the general methodology involves assessing the compound's ability to reverse hypersensitivity to mechanical or thermal stimuli.

The table below summarizes the findings from in vivo analgesic studies of morpholine analogues.

| Compound | Animal Model | Pain Type | Key Finding |

| Methoxy-PCM | Rat Tail Immersion | Nociceptive (Thermal) | More effective than PCP nih.gov |

| Hydroxy-methyl-PCM | Rat Formalin Test | Nociceptive (Chemical/Inflammatory) | Diminished late phase pain nih.gov |

| Methyl-PCM | Rat Tail Immersion & Formalin Test | Nociceptive (Thermal & Inflammatory) | Reduced both acute thermal and chronic inflammatory pain thieme-connect.com |

Antidepressant Activity in Animal Models

Animal models of depression are crucial for the preclinical evaluation of potential antidepressant drugs. researchgate.net Commonly used models include the forced swim test (FST) and the tail suspension test (TST), where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govmdpi.com The chronic unpredictable mild stress (CUMS) model is also employed to induce a depressive-like state in rodents, offering good predictive validity for antidepressant efficacy. nih.gov

Viloxazine, a morpholine derivative, has been marketed as an antidepressant and later repurposed for ADHD. wikipedia.org Its efficacy was established in preclinical models that are sensitive to norepinephrine reuptake inhibitors. Another compound, 2-(4-bromphenyl)-4-(2-phenyloxycarbonyloxyethyl)morpholine, has been shown to possess a weak, dose-dependent antidepressive activity in the behavioral despair test. researchgate.net A patent for 2-aryloxymethylmorpholine derivatives, including 2-(o-ethoxyphenoxymethyl)morpholine, also describes their antidepressant properties demonstrated in reserpinised mice. google.com

The table below provides an overview of the antidepressant activity of selected morpholine analogues in animal models.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to describe the relationship between drug exposure (PK) and its pharmacological effect (PD) over time. nih.govnih.govyoutube.com This modeling is essential for understanding the dose-concentration-effect relationship and for translating preclinical findings to predict human efficacious doses. youtube.comyoutube.com

For morpholine-containing compounds, the introduction of the morpholine ring is often intended to improve PK properties, such as increasing CNS penetration. nih.gov Preclinical PK/PD modeling for a novel mGlu2 negative allosteric modulator (NAM) containing a 2,5-dimethylmorpholine (B1593661) moiety showed that this structural feature led to high CNS penetration (Kp = 5.62) and in vivo efficacy. nih.gov

The process involves characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species (e.g., rats, dogs, monkeys). nih.gov This PK data is then integrated with PD data, which could be a measure of target engagement (e.g., receptor occupancy) or a physiological response (e.g., reduction in pain behavior). nih.govyoutube.com

The development of a translational PK/PD model for the LMP7 inhibitor M3258, for example, involved bridging studies across rats, monkeys, and dogs to predict the human efficacious dose range. nih.gov Such models are built upon in vitro data and in vivo results from various species to create a robust predictive tool for clinical development. nih.govyoutube.com

While a specific PK/PD model for this compound analogues is not publicly available, the general framework for such an analysis would involve the following steps, as exemplified by other CNS-active compounds:

| Modeling Step | Description | Example Data Point |

| Preclinical PK | Characterization of drug concentration over time in plasma and target tissues of animal models. | Half-life, Cmax, AUC in rats and dogs. |

| Preclinical PD | Measurement of the pharmacological effect at different drug concentrations. | IC50 for enzyme inhibition, ED50 for behavioral response. nih.govnih.gov |

| PK/PD Integration | Mathematical modeling to link drug concentration to the time course of the effect. | Development of a model describing the relationship between plasma concentration and target inhibition. nih.gov |

| Translational Scaling | Use of allometric scaling and in vitro-in vivo extrapolation to predict human PK and efficacious dose. | Prediction of human clearance and volume of distribution. nih.gov |

This comprehensive preclinical evaluation, from in vitro characterization to in vivo efficacy and PK/PD modeling, is essential for de-risking the development of novel therapeutic agents like the analogues of this compound and for guiding their successful translation into clinical use.

Exploration of Novel Therapeutic Applications

Preclinical research has identified promising therapeutic potential for morpholine derivatives in a variety of diseases, including neurodegenerative disorders and cancer. These studies often involve the synthesis of novel analogues and their subsequent evaluation in in-vitro and in-vivo models to determine their efficacy and mechanism of action.

Morpholine-based compounds have emerged as significant candidates in the search for treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. tandfonline.comnih.govresearchgate.net The therapeutic strategy often involves the inhibition of key enzymes implicated in the pathology of these conditions. tandfonline.com

Cholinesterase and Monoamine Oxidase Inhibition: A key approach in managing neurodegenerative diseases is the inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B). nih.govresearchgate.net Morpholine derivatives have shown significant potential as inhibitors of these enzymes. tandfonline.com For instance, a series of morpholine-tethered derivatives were synthesized and evaluated for their inhibitory activity. Structure-activity relationship (SAR) studies revealed that the presence of electron-withdrawing substituents on a phenyl ring attached to the morpholine scaffold plays a crucial role in the inhibitory potential. researchgate.net

| Compound | Target Enzyme | IC50 (nM) |

| 5u | AChE | 12.89 |

| 5u | MAO-A | 96.25 |

| 5a | BChE | 124.72 |

| Data derived from a study on morpholine tethered derivatives. researchgate.net |

Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs): Morpholine-containing compounds have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 2 (mGlu2). nih.gov These receptors are a therapeutic target for mood disorders and neurodegenerative diseases. nih.gov The introduction of a 2,5-dimethylmorpholine moiety into a thieno[3,2-b]pyridine-5-carboxamide core resulted in a compound with high CNS penetration, a significant improvement over earlier generations of mGlu2 NAMs that suffered from poor physicochemical properties. nih.gov

The development of morpholine-containing anticancer agents is an active area of research, with a focus on targeted therapies that can overcome the limitations of conventional chemotherapy. nih.govwisdomlib.orgnih.gov

Inhibition of Kinases: Many morpholine derivatives target kinases involved in cell cycle regulation, such as phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The introduction of an alkyl substitution at the third position of the morpholine ring has been shown to increase anticancer activity, with some substituted morpholines demonstrating good binding affinity with mTOR. e3s-conferences.org

Cytotoxic Activity against Cancer Cell Lines: A variety of morpholine derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against the HepG2 (hepatocellular carcinoma) cell line. nih.gov These compounds were found to induce G0/G1 cell cycle arrest, thereby limiting cell proliferation. nih.gov

| Compound | Cell Line | IC50 (µM) |

| 3c | HepG2 | 11.42 |

| 3d | HepG2 | 8.50 |

| 3e | HepG2 | 12.76 |

| Data from a study on 2-morpholino-4-anilinoquinoline derivatives. nih.gov |

The versatility of the morpholine scaffold has led to its exploration in other therapeutic contexts as well.

α-Glucosidase Inhibition: In the context of diabetes research, novel N-methylmorpholine-substituted benzimidazolium salts have been synthesized and evaluated as potential α-glucosidase inhibitors. mdpi.com Several of these compounds exhibited better inhibitory activity than the standard drug, acarbose. mdpi.com

| Compound | IC50 (µM) |

| 5d | 15 ± 0.030 |

| 5f | 19 ± 0.060 |

| 5g | 25 ± 0.106 |

| 5h | 21 ± 0.07 |

| 5k | 26 ± 0.035 |

| Acarbose (Standard) | 58.8 ± 0.012 |

| Data from a study on N-methylmorpholine-substituted benzimidazolium salts as α-glucosidase inhibitors. mdpi.com |

The continued exploration of morpholine analogues in preclinical and translational research holds significant promise for the discovery of new and effective treatments for a wide range of diseases. The ability to readily synthesize and modify the morpholine scaffold allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutic agents. tandfonline.comnih.gov

Environmental Disposition and Ecotoxicological Research of Morpholine Compounds

Bioaccumulation Potential in Organisms

The bioaccumulation potential of a chemical refers to its ability to be taken up by and concentrated in organisms. This is often predicted using the octanol-water partition coefficient (log Kow). For N-ethylmorpholine, the log Kow is reported to be 0.08 for the non-ionized form, indicating a very low potential for bioaccumulation in aquatic organisms oecd.org. Given the structural similarity, 2-Ethylmorpholine (B1591529) hydrochloride is also expected to have a low bioaccumulation potential. Its high water solubility further supports this prediction, as it is less likely to partition into the fatty tissues of organisms usda.gov.

Ecotoxicity Assessments in Aquatic Species (e.g., Fish, Daphnids, Algae)

Ecotoxicity data for 2-Ethylmorpholine hydrochloride are limited. However, an OECD SIDS (Screening Information Dataset) assessment for the isomer 4-ethylmorpholine (B86933) (also known as N-ethylmorpholine) provides valuable information on its aquatic toxicity. These data can be considered a reasonable surrogate for assessing the potential ecotoxicity of 2-Ethylmorpholine.

Studies on N-alkyl-N-methylmorpholinium-based ionic liquids have shown that toxicity to the bacterium Vibrio fischeri increases with the length of the alkyl chain nih.gov. The ethyl derivative exhibited lower toxicity compared to derivatives with longer alkyl chains nih.gov. This suggests that 2-ethylmorpholine may have a moderate level of aquatic toxicity.

Table 2: Ecotoxicity of 4-Ethylmorpholine (N-Ethylmorpholine) in Aquatic Species

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | >100 | 96 hours | oecd.org |

| Daphnia magna (Water flea) | EC50 | >100 | 48 hours | oecd.org |

| Pseudokirchneriella subcapitata (Green algae) | EC50 (growth rate) | 41 | 72 hours | oecd.org |

| Pseudokirchneriella subcapitata (Green algae) | NOEC (growth rate) | 23 | 72 hours | oecd.org |

| Pseudomonas putida (Bacteria) | EC50 | >1000 | 16 hours | oecd.org |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No observed effect concentration.

The available data for 4-ethylmorpholine suggest that it has low acute toxicity to fish and daphnids. The most sensitive organism appears to be the green alga Pseudokirchneriella subcapitata, with an EC50 of 41 mg/L oecd.org. Based on these surrogate data, this compound is not expected to be highly toxic to aquatic organisms on an acute basis. However, chronic effects could occur at lower concentrations, and further research would be needed for a comprehensive risk assessment.

Future Research Directions and Unexplored Avenues for 2 Ethylmorpholine Hydrochloride

Development of Next-Generation Morpholine-Based Chemical Entities

The morpholine (B109124) ring is a privileged scaffold in drug discovery, known for improving the physicochemical and pharmacokinetic properties of bioactive molecules. nih.govnih.govresearchgate.net Future research should systematically explore the chemical space around 2-Ethylmorpholine (B1591529) hydrochloride to generate next-generation compounds with enhanced therapeutic potential.

Systematic Chemical Diversity: A key area of exploration is the generation of more complex, C-functionalized morpholine derivatives. nih.govcapes.gov.br Starting with the 2-ethylmorpholine core, systematic modifications can be introduced to vary regiochemistry and stereochemistry. nih.govdigitellinc.com This approach, known as systematic chemical diversity (SCD), can lead to the synthesis of a diverse library of compounds for fragment screening and as building blocks in medicinal chemistry. nih.govcapes.gov.br

Structure-Activity Relationship (SAR) Studies: In-depth SAR studies are crucial to understand how structural modifications to the 2-ethylmorpholine scaffold affect biological activity. nih.govacs.org By synthesizing and evaluating a series of analogs, researchers can identify key structural features responsible for desired pharmacological effects, such as enhanced potency or selectivity for a specific biological target. nih.govnih.gov This knowledge is essential for designing more effective and safer therapeutic agents. e3s-conferences.org

| Potential Modification Strategy | Rationale | Potential Therapeutic Area |

| Introduction of chiral centers | To explore stereospecific interactions with biological targets. | Enantioselective drugs |

| Functionalization of the ethyl group | To modulate lipophilicity and introduce new interaction points. | Improved pharmacokinetics |

| Bioisosteric replacement of the morpholine oxygen | To fine-tune electronic properties and metabolic stability. | Novel pharmacophores |

| Conjugation with other pharmacophores | To create hybrid molecules with dual or synergistic activities. | Multi-target drug discovery |

Advanced Spectroscopic Characterization Techniques for Elucidation of Molecular Interactions

A thorough understanding of the three-dimensional structure and intermolecular interactions of 2-Ethylmorpholine hydrochloride and its derivatives is fundamental for rational drug design. Advanced spectroscopic techniques, coupled with computational methods, can provide unprecedented insights into these molecular features.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and for elucidating through-bond and through-space correlations. For more complex derivatives, advanced techniques like NOESY and ROESY can be employed to determine the conformation and stereochemistry of the molecule in solution, providing crucial data for understanding its interaction with biological macromolecules.

Advanced Mass Spectrometry (MS) Techniques: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. Furthermore, techniques like tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of this compound and its derivatives, providing valuable information for structural elucidation and for identifying metabolites in biological systems.

Computational and Spectroscopic Synergy: Combining experimental spectroscopic data with quantum chemical calculations, such as Density Functional Theory (DFT), can lead to a more detailed understanding of the molecule's properties. nih.gov DFT calculations can predict vibrational frequencies (FTIR and Raman), NMR chemical shifts, and other spectroscopic parameters, which can then be compared with experimental data to validate the proposed structure and to gain insights into the electronic properties of the molecule. nih.gov

| Spectroscopic Technique | Information Gained | Application in Research |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity. | Unambiguous structure elucidation of new derivatives. |

| NOESY/ROESY | Through-space proton-proton correlations. | Determination of molecular conformation and stereochemistry. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Confirmation of the identity of synthesized compounds. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns. | Structural elucidation and metabolite identification. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Vibrational modes of functional groups. nih.gov | Characterization of chemical bonding and intermolecular interactions. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Morpholine-Related Drug Discovery

The vastness of chemical space presents a significant challenge to traditional drug discovery methods. astrazeneca.comnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and to accelerate the discovery of new medicines. astrazeneca.commdpi.com

Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govmdpi.com These models can then be used to screen virtual libraries of morpholine derivatives, including those based on the 2-ethylmorpholine scaffold, to identify compounds with a high probability of being active against a specific target. mdpi.com This in silico screening can significantly reduce the time and cost of identifying promising lead candidates. mdpi.com

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. mdpi.com By learning the underlying patterns in existing drug molecules, these models can generate novel morpholine-based structures that are optimized for factors such as target affinity, selectivity, and pharmacokinetic properties.

Pharmacokinetic and Toxicity Prediction: A significant hurdle in drug development is the high attrition rate of drug candidates due to poor pharmacokinetic profiles or unforeseen toxicity. mdpi.com AI and ML models can be developed to predict these properties early in the discovery process, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. mdpi.comnih.gov

| AI/ML Application | Description | Potential Impact on 2-Ethylmorpholine Research |

| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Rapidly predict the activity of new 2-ethylmorpholine derivatives. |

| Virtual Screening | Computational screening of large compound libraries. | Identify potential hits from virtual libraries for further experimental testing. |

| Generative Adversarial Networks (GANs) | AI models that can generate new data with similar characteristics to the training data. | Design novel 2-ethylmorpholine-based molecules with optimized properties. |

| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Prioritize the synthesis of compounds with favorable drug-like properties. |

Exploration of Novel Industrial and Material Science Applications (excluding direct physical properties)

Beyond its potential in pharmaceuticals, the unique chemical properties of the morpholine ring suggest that this compound and its derivatives could find applications in various industrial and material science sectors. e3s-conferences.orgchemicalbook.com

Corrosion Inhibition: Morpholine itself is used as a corrosion inhibitor for various metals. chemicalbook.com The presence of the ethyl group in this compound could modify its adsorption properties on metal surfaces, potentially leading to enhanced corrosion protection in specific environments. Research could focus on evaluating its effectiveness as a corrosion inhibitor for steel, copper, and other alloys in different industrial settings.

Catalysis: Morpholine derivatives can act as catalysts in various organic reactions. researchgate.net The specific steric and electronic properties of this compound could make it a useful catalyst or ligand in certain transformations. Future studies could explore its catalytic activity in reactions such as carbon-carbon bond formation, asymmetric synthesis, or polymerization reactions.

Polymer Science: Morpholine derivatives have applications as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.org The reactivity of the secondary amine in this compound could be exploited to incorporate it into polymer backbones or to use it as a building block for novel monomers. This could lead to the development of new polymers with tailored thermal and mechanical properties. e3s-conferences.org

Promotion of Multidisciplinary Research Collaborations for Enhanced Understanding

The multifaceted nature of the research avenues for this compound necessitates a collaborative approach. To fully realize its potential, fostering collaborations between researchers from diverse disciplines is essential. mdpi.com

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies can bridge the gap between fundamental research and practical applications. Academic labs can focus on the synthesis of new derivatives and the exploration of novel reaction methodologies, while industrial partners can provide resources for high-throughput screening, advanced analytical characterization, and process development.

Interdisciplinary Teams: A comprehensive understanding of this compound and its potential applications requires expertise from various fields. Teams comprising synthetic organic chemists, medicinal chemists, computational chemists, pharmacologists, and material scientists can bring different perspectives and skill sets to a research project, leading to more innovative and impactful outcomes.

Open Science Initiatives: The sharing of data and research findings through open access publications and databases can accelerate scientific progress. By making experimental protocols, characterization data, and computational models publicly available, researchers can build upon each other's work, avoid unnecessary duplication of effort, and foster a more collaborative research environment.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Ethylmorpholine hydrochloride, and how can reaction conditions be optimized?

- The synthesis typically involves morpholine ring alkylation followed by hydrochlorination. Key parameters include solvent selection (e.g., acetonitrile or methanol), temperature control (reflux at 80–160°C), and stoichiometric ratios of reagents like ethylating agents (e.g., ethyl bromide). Optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., triethylamine) to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Use a combination of analytical techniques:

- HPLC/UV-Vis : Assess purity (>95%) using reversed-phase C18 columns with mobile phases like methanol:water (70:30) and detection at 254 nm .

- NMR : Confirm structure via ¹H and ¹³C NMR (e.g., δ 3.7–4.2 ppm for morpholine ring protons, δ 1.2–1.4 ppm for ethyl group protons) .

- Melting Point : Validate identity (reported mp: 93°C) using differential scanning calorimetry (DSC) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as UV radiation may induce decomposition. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How do reaction parameters influence isomer formation during synthesis?

- Ethylation of the morpholine ring can yield positional isomers (e.g., 3-ethyl vs. 2-ethyl derivatives). Reaction temperature and solvent polarity are critical: higher temperatures (>100°C) favor thermodynamic products, while polar aprotic solvents (e.g., DMF) may stabilize intermediates. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) can resolve enantiomers if asymmetric synthesis is attempted .

Q. What analytical strategies resolve discrepancies in purity data between HPLC and titrimetric methods?

- Discrepancies often arise from non-UV-active impurities (e.g., inorganic salts). Combine HPLC with ion chromatography (IC) or conductometric titration to quantify chloride ions. Validate methods using reference standards (e.g., EP/JP monographs) and cross-check with Karl Fischer titration for water content .

Q. What mechanistic insights explain the acid-catalyzed degradation of this compound?

- Under acidic conditions (pH < 3), the morpholine ring undergoes hydrolysis via a two-step mechanism: protonation of the nitrogen followed by nucleophilic attack by water. Kinetic studies (Arrhenius plots) at varying pH and temperature can determine activation energy (Ea). LC-MS/MS identifies degradation products like ethanolamine derivatives .

Q. How can researchers design stability-indicating methods for forced degradation studies?

- Subject the compound to stress conditions:

- Oxidative : 3% H₂O₂ at 60°C for 24 hours.

- Thermal : 80°C in dry air for 14 days.

- Photolytic : 1.2 million lux-hours of visible/UV light.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the boiling point of this compound?

- Literature discrepancies (e.g., 160.6°C vs. 223–224°C) may arise from differences in measurement techniques (e.g., atmospheric vs. reduced pressure). Replicate experiments using calibrated equipment (e.g., micro boiling point apparatus) and report conditions (pressure, heating rate). Cross-reference with vapor pressure data from thermogravimetric analysis (TGA) .

Q. Why do NMR spectra vary between synthetic batches despite identical reaction protocols?

- Trace solvents (e.g., residual ethyl acetate) or dynamic proton exchange in the morpholine ring can cause peak broadening. Use deuterated DMSO-d₆ for better resolution and conduct variable-temperature NMR to assess exchange kinetics. Quantify impurities via 2D NMR (HSQC, HMBC) .

Methodological Recommendations

- Synthetic Optimization : Design a response surface methodology (RSM) experiment to model the effects of temperature, solvent, and catalyst concentration on yield .

- Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including precision (RSD < 2%), accuracy (98–102% recovery), and robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.